
3-(1-allyl-1H-indol-3-yl)-2-(2-fluorophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-allyl-1H-indol-3-yl)-2-(2-fluorophenyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of indole-based compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(1-allyl-1H-indol-3-yl)-2-(2-fluorophenyl)acrylonitrile is not fully understood. However, it has been suggested that the compound interacts with specific receptors or enzymes in the body, leading to its biological effects. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
3-(1-allyl-1H-indol-3-yl)-2-(2-fluorophenyl)acrylonitrile has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. In addition, this compound has been found to induce cell death in cancer cells, suggesting its potential use as an anti-cancer agent. Furthermore, it has been studied for its potential use as a fluorescent probe for imaging biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(1-allyl-1H-indol-3-yl)-2-(2-fluorophenyl)acrylonitrile in lab experiments is its unique chemical structure, which allows it to selectively bind to specific targets. This makes it a valuable tool for studying biological processes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine its safety profile and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 3-(1-allyl-1H-indol-3-yl)-2-(2-fluorophenyl)acrylonitrile. One potential direction is to further investigate its anti-cancer properties and its potential use as an anti-cancer agent. Another potential direction is to study its potential as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to determine its safety profile and potential side effects, which will be important for its future use in clinical settings.
Synthesemethoden
The synthesis of 3-(1-allyl-1H-indol-3-yl)-2-(2-fluorophenyl)acrylonitrile involves the reaction of 1-allyl-3-(2-fluorophenyl)-1H-indole with acrylonitrile in the presence of a base. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the desired product. This synthesis method has been optimized to yield high purity and high yield of the product.
Wissenschaftliche Forschungsanwendungen
3-(1-allyl-1H-indol-3-yl)-2-(2-fluorophenyl)acrylonitrile has shown potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and anti-cancer activities. In addition, this compound has been studied for its potential use as a fluorescent probe for imaging biological systems. Its unique chemical structure allows it to selectively bind to specific targets, making it a valuable tool for studying biological processes.
Eigenschaften
IUPAC Name |
(E)-2-(2-fluorophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2/c1-2-11-23-14-16(18-8-4-6-10-20(18)23)12-15(13-22)17-7-3-5-9-19(17)21/h2-10,12,14H,1,11H2/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZXMPLLKGSVKP-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=C(C#N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-furyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5843572.png)
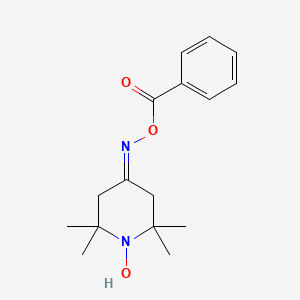
![1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5843587.png)
![N'-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylene]-5-({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-2-furohydrazide](/img/structure/B5843605.png)

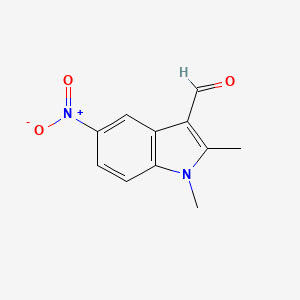
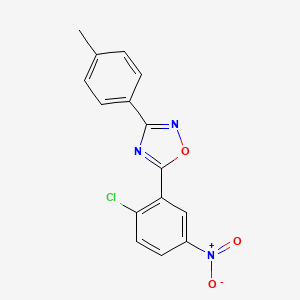
![2-({[4-(dimethylamino)phenyl]amino}methyl)phenol](/img/structure/B5843637.png)
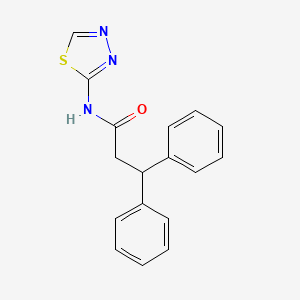
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5843657.png)
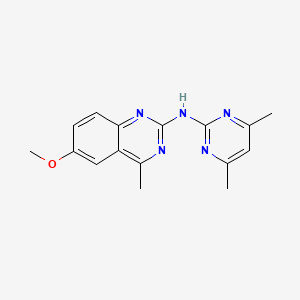
![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5843678.png)
![N-[(benzylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5843684.png)
![2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5843691.png)